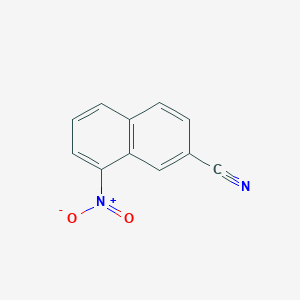

2-Cyano-8-nitronaphthalene

Description

Significance of Cyano- and Nitro-Substituted Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Cyano- and nitro-substituted naphthalene derivatives are of considerable interest in modern organic chemistry due to the strong electron-withdrawing nature of these functional groups. This property significantly alters the reactivity and photophysical characteristics of the naphthalene ring system.

The presence of a cyano group can enhance the electron affinity of the naphthalene core, making these compounds suitable for applications in organic electronics. For instance, cyano-substituted naphthalene bisimides have been synthesized and studied for their electrochemical and spectroelectrochemical properties, demonstrating their potential as electron acceptors or transport materials. acgih.org

Nitro-substituted PAHs, including nitronaphthalenes, are important in various fields, from synthetic chemistry to environmental science. rsc.orgresearchgate.net They are key intermediates in the synthesis of amines, which are precursors to a vast array of dyes and pharmaceuticals. youtube.com The nitro group's ability to be reduced to an amino group is a fundamental transformation in organic synthesis. Furthermore, the electronic perturbations caused by both cyano and nitro groups can lead to unique fluorescent properties in naphthalene derivatives. wikipedia.org

Overview of Polycyclic Aromatic Systems as Functional Molecules and Synthetic Intermediates

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are foundational to materials science and organic synthesis. Their extended π-conjugated systems endow them with unique optical and electronic properties, making them attractive building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). wikipedia.orgstudysmarter.co.uknih.govscitepress.org The ability to tune these properties through the introduction of various functional groups is a key driver of research in this area.

As synthetic intermediates, the rigid and well-defined structures of PAHs allow for the precise spatial arrangement of functional groups, leading to the construction of complex molecular architectures. The functionalization of the PAH core is a critical area of research, with numerous methods developed to install a wide variety of substituents. nih.gov

Historical Context and Evolution of Research on Substituted Naphthalenes

The chemistry of naphthalene and its derivatives has a rich history, dating back to its isolation from coal tar in the early 19th century. The development of methods for the selective substitution of the naphthalene ring has been a long-standing challenge and a testament to the evolution of synthetic organic chemistry.

Early methods for the synthesis of nitronaphthalenes often involved direct nitration, which typically yields a mixture of isomers. For example, the direct nitration of naphthalene primarily produces 1-nitronaphthalene (B515781), with only a small percentage of the 2-nitro isomer. nih.govspectrabase.com The synthesis of specific isomers, like 2-nitronaphthalene (B181648), often requires more elaborate, multi-step procedures, such as the diazotization of 2-aminonaphthalene. nih.gov

The introduction of the cyano group has also seen significant advancements. Early methods like the Sandmeyer reaction have been supplemented by modern transition-metal-catalyzed cyanation reactions, offering greater efficiency and functional group tolerance. researchgate.net The development of regioselective synthesis methodologies for polysubstituted naphthalenes remains an active area of research, driven by the demand for novel materials and pharmaceutical agents. umn.edu A notable early discovery involving a substituted naphthalene was the report of a helicene structure in 1903 from the reduction of 2-nitronaphthalene. chemsynthesis.com

Defining the Research Scope and Objectives for 2-Cyano-8-nitronaphthalene Studies

While specific research dedicated solely to this compound is not widely documented in publicly available literature, its structure suggests several potential avenues of investigation. The primary objectives for studying this compound would likely revolve around understanding the interplay between the electron-withdrawing cyano and nitro groups at the 1,7-positions of the naphthalene core.

Key research questions would include:

Synthesis: Developing efficient and regioselective synthetic routes to this compound. This could involve multi-step sequences starting from readily available naphthalene derivatives.

Physicochemical Properties: Characterizing its fundamental properties, such as melting point, solubility, and spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry). This data is essential for its identification and for predicting its behavior in various applications.

Electronic and Photophysical Properties: Investigating its electronic structure, redox potentials, and fluorescence properties. The combined electron-withdrawing effects of the cyano and nitro groups would be expected to impart interesting and potentially useful characteristics.

Reactivity: Exploring its utility as a synthetic intermediate. The nitro group could be reduced to an amine, and the cyano group could be hydrolyzed or otherwise transformed, providing access to a range of novel polysubstituted naphthalene derivatives.

Given its commercial availability from suppliers of rare and specialty chemicals, it is plausible that this compound is utilized in niche industrial or academic research, likely as a building block for more complex molecules with tailored properties. studysmarter.co.uknih.gov However, without published studies, its specific applications remain speculative.

Basic Compound Information

| Property | Value | Source |

| IUPAC Name | 8-nitronaphthalene-2-carbonitrile | who.int |

| CAS Number | 23245-68-3 | studysmarter.co.uknih.gov |

| Molecular Formula | C₁₁H₆N₂O₂ | studysmarter.co.uk |

| Molecular Weight | 198.18 g/mol | studysmarter.co.uk |

| Purity | 96% | who.int |

Synthetic Pathways to this compound and Its Isomers Explored

The synthesis of specifically substituted naphthalenes, such as this compound, presents a unique challenge in organic chemistry due to the need for precise control over the placement of functional groups on the naphthalene core. nih.gov Research into the synthetic methodologies for this compound and its regioisomers reveals a landscape of strategic chemical transformations, primarily involving the controlled introduction of cyano and nitro groups onto a pre-existing naphthalene scaffold or building the substituted ring system through multi-step sequences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitronaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-7-8-4-5-9-2-1-3-11(13(14)15)10(9)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTQMQLDLOCRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476699 | |

| Record name | 2-Cyano-8-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23245-68-3 | |

| Record name | 2-Cyano-8-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Studies of 2 Cyano 8 Nitronaphthalene

Reactivity of the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to undergo reductive transformations.

Reductive Transformations (e.g., formation of aminoaroylnitriles, amines)

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, providing a primary route to the synthesis of aromatic amines. A variety of reagents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.org For 2-cyano-8-nitronaphthalene, the key challenge is to reduce the nitro group without affecting the cyano group.

Several methods are suitable for the selective reduction of an aromatic nitro group to an amine in the presence of a nitrile. stackexchange.com These include:

Catalytic Hydrogenation : This is a common and effective method. commonorganicchemistry.com While palladium on carbon (Pd/C) is a powerful catalyst, it can sometimes reduce nitriles. stackexchange.comcommonorganicchemistry.com Therefore, catalysts like platinum(IV) oxide (PtO₂), Raney nickel, or 1% platinum on carbon under low hydrogen pressure are often preferred to maintain the integrity of the cyano group. wikipedia.orgstackexchange.comcommonorganicchemistry.com

Metal-Acid Systems : The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium is a classic and mild method for nitro group reduction. commonorganicchemistry.com For instance, iron powder in the presence of an acid like acetic acid or a salt like ammonium (B1175870) chloride can achieve this transformation efficiently. commonorganicchemistry.comresearchgate.net

Tin(II) Chloride (SnCl₂) : Stannous chloride is a particularly useful reagent for the chemoselective reduction of aromatic nitro compounds, leaving other reducible groups such as nitriles, esters, and ketones unaffected. stackexchange.comcommonorganicchemistry.com The reaction is typically carried out in a solvent like ethyl acetate (B1210297) or ethanol (B145695). stackexchange.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (B99878) (Na₂S) : These reagents can also be used for the reduction of nitroarenes. wikipedia.org Sodium sulfide is noted for its ability to sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com

The successful reduction of the nitro group in this compound yields 8-amino-2-cyanonaphthalene, a valuable intermediate for further synthetic applications.

| Reducing System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Raney Nickel | Catalytic amount of Raney Ni, H₂ gas | Effective for nitro groups; often used to avoid dehalogenation which is not a concern here. commonorganicchemistry.com | commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Iron powder, refluxing in acetic acid | Mild method, good for preserving other reducible groups. commonorganicchemistry.com | commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Excellent chemoselectivity; does not affect nitriles, esters, or ketones. stackexchange.com | stackexchange.com |

| Ni-Re / Hydrazine (B178648) | Aqueous Ni-Re slurry, hydrazine hydrate, 40-50°C | Reported to be very effective for various nitro compounds, yielding amines in high purity. researchgate.net | researchgate.net |

Electron-Withdrawing Effects and Activation of Aromatic Ring for Nucleophilic Attack

Both the nitro and cyano groups are powerful electron-withdrawing groups (EWGs). vaia.com They pull electron density away from the naphthalene (B1677914) ring system through both inductive and resonance effects. nih.gov This has two major consequences: deactivation of the ring towards electrophilic aromatic substitution (discussed in section 3.3) and, conversely, activation of the ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong EWGs like -NO₂ and -CN significantly reduces the ring's electron density, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com For an SₙAr reaction to occur, two conditions must generally be met: the ring must be activated by strong EWGs, and there must be a good leaving group (like a halide) on the ring. libretexts.orgchadsprep.com

In the case of this compound itself, there is no leaving group to be displaced. However, if a derivative, such as 1-halo-2-cyano-8-nitronaphthalene, were considered, it would be highly activated for nucleophilic attack. The nitro and cyano groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, but only when they are positioned ortho or para to the site of nucleophilic attack. wikipedia.orglibretexts.org This stabilization is crucial for the reaction to proceed. libretexts.org The addition of the nucleophile is generally the slow, rate-limiting step of the reaction. nih.gov

Reactivity of the Cyano Group

The cyano group, while also electron-withdrawing, has its own distinct reactivity, primarily involving transformations of the carbon-nitrogen triple bond.

Hydrolysis and Other Functional Group Interconversions of the Nitrile

The cyano group can be hydrolyzed to either a carboxylic acid or an amide under appropriate conditions. lumenlearning.com This reaction proceeds in stages, with the amide being an intermediate on the pathway to the carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will convert the cyano group into a carboxylic acid. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. lumenlearning.com The initial product is an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt under the reaction conditions. libretexts.org Applying this to this compound would yield 8-nitronaphthalene-2-carboxylic acid.

Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), also leads to hydrolysis. libretexts.org The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

| Reaction Type | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 8-Nitronaphthalene-2-carboxamide | 8-Nitronaphthalene-2-carboxylic acid | lumenlearning.comlibretexts.org |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH), H₂O, heat; then H⁺ workup | 8-Nitronaphthalene-2-carboxamide | 8-Nitronaphthalene-2-carboxylic acid | libretexts.orgchemistrysteps.com |

Participation in Cycloaddition Reactions (e.g., [2+3] and [2+4] cycloadditions, Diels-Alder reactions)

The participation of the cyano group as a 2π component in cycloaddition reactions is generally rare for unactivated nitriles. mit.edu However, the electron-withdrawing nature of the attached aromatic system in this compound could influence its reactivity.

Diels-Alder Reactions ([2+4] Cycloaddition) : In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. khanacademy.org While alkenes and alkynes with electron-withdrawing groups are common dienophiles, the C≡N triple bond of a nitrile is generally a poor dienophile. mit.edukhanacademy.org However, intramolecular Diels-Alder reactions involving cyano groups have been reported, where entropic factors favor the cycloaddition. nih.gov For an intermolecular reaction with this compound, a highly reactive diene would likely be required. Conversely, the naphthalene ring itself, particularly the nitrated ring, can sometimes act as a dienophile. Studies have shown that nitronaphthalenes can react with reactive dienes in Diels-Alder reactions, leading to highly functionalized products. researchgate.net

[2+3] Cycloadditions : The cyano group can participate in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. This is a common method for the synthesis of five-membered heterocyclic rings. For example, reaction with an azide (B81097) would lead to the formation of a tetrazole ring.

Other Cycloadditions : Higher-order cycloadditions, such as [8+2] cycloadditions, are known for specific systems like heptafulvenes reacting with cyano-containing compounds, but this is a specialized area and less common for a standard naphthalene system. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring System

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds. wikipedia.org However, the rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. wikipedia.org

In this compound, both the -CN and -NO₂ groups are strong deactivating groups. vaia.com They withdraw electron density from the naphthalene nucleus, making it much less nucleophilic and therefore significantly less reactive towards electrophiles compared to unsubstituted naphthalene. vaia.comwikipedia.org

Should an EAS reaction be forced to occur under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the nitro and cyano groups are meta-directing groups in benzene (B151609) systems. vaia.com In the naphthalene ring system, this translates to directing incoming electrophiles away from the ring to which they are attached.

The -NO₂ group at C-8 deactivates the entire molecule but would direct incoming electrophiles primarily to positions C-5 and C-7.

The -CN group at C-2 also deactivates the entire molecule and would direct incoming electrophiles to positions C-5 and C-7 on the other ring.

Therefore, any potential electrophilic substitution on this compound would be expected to occur, if at all, at the C-5 or C-7 positions. The extreme deactivation of the ring system makes such reactions synthetically challenging and generally low-yielding.

Nucleophilic Aromatic Substitution (SNAr) on the Naphthalene Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing potent electron-withdrawing groups. ubc.ca Such groups are essential as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. mdpi.com The presence of both a cyano (-CN) and a nitro (-NO2) group on the naphthalene core of this compound makes its ring system highly electron-deficient and thus, theoretically susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. mdpi.com First, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic σ-complex. mdpi.com In the second step, a leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com For a standard SNAr reaction to occur, a suitable leaving group (like a halide) must be present at a position activated by the electron-withdrawing substituents.

In the case of this compound, the positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. The C8-nitro group strongly activates the adjacent C7 position and the peri-position at C1. The C2-cyano group activates the adjacent C1 and C3 positions. The C1 position is therefore doubly activated, making it, along with the C7 position, a prime target for nucleophilic attack.

Should a derivative, such as 1-chloro-2-cyano-8-nitronaphthalene, be used, it would be expected to react readily with various nucleophiles. The table below illustrates the predicted outcomes of such SNAr reactions.

Table 1: Predicted Products of SNAr Reactions with a Hypothetical 1-Chloro-2-cyano-8-nitronaphthalene

| Nucleophile | Reagent Example | Predicted Product at C1 |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-cyano-8-nitronaphthalene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-2-cyano-8-nitronaphthalene |

| Amine | Piperidine | 1-(Piperidin-1-yl)-2-cyano-8-nitronaphthalene |

| Hydroxide | Potassium Hydroxide (KOH) | 1-Hydroxy-2-cyano-8-nitronaphthalene |

Radical Reactions and Mechanistic Investigations

Nitroaromatic compounds are well-known to participate in radical reactions, primarily through the formation of a radical anion via single-electron transfer (SET). dbpedia.orgwikipedia.org The high electron affinity of the nitro group facilitates its reduction to a nitro radical anion. Polycyclic aromatic systems, like naphthalene, can also accept an electron into their extended π-system, a process often achieved using alkali metals in aprotic solvents. wikipedia.org For this compound, the presence of two powerful electron-withdrawing groups would make the formation of its radical anion particularly favorable.

This radical anion is a key intermediate. Under aprotic conditions, it can be stable and studied using techniques like electron spin resonance (ESR) spectroscopy, which has been used to investigate the radical anions of other nitronaphthalenes. ubc.ca In the presence of a proton source, the radical anion can be protonated, leading to reduction products. wikipedia.org Furthermore, under aerobic conditions, the nitro radical anion can transfer an electron to molecular oxygen to generate a superoxide (B77818) radical, initiating a cascade of reactive oxygen species. nih.gov

Mechanistic investigations into the radical reactions of similar compounds often employ radical trapping agents to detect short-lived intermediates, providing insight into the reaction pathway. While specific studies on this compound are scarce, its behavior can be inferred from related systems.

Table 2: Plausible Radical Intermediates from this compound

| Initiation Method | Description | Key Intermediate Species |

|---|---|---|

| Chemical Reduction | Reaction with a one-electron reductant like sodium metal or samarium(II) iodide. | This compound radical anion |

| Photochemical Excitation | UV irradiation leading to an excited triplet state that can undergo electron transfer. acs.org | Triplet state this compound; subsequent radical anion |

| Electrochemical Reduction | Application of a negative potential in a cyclic voltammetry experiment. | This compound radical anion |

Thermal Reactivity and Rearrangement Pathways

The thermal stability of nitroaromatic compounds is a critical consideration. Generally, when heated to decomposition, these compounds emit toxic fumes of nitrogen oxides (NOx). nih.gov The thermal decomposition of lead nitrate (B79036), for example, produces nitrogen dioxide. youtube.com This process is initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in the molecule. For this compound, thermal decomposition would likely begin with the homolytic cleavage of the C8-NO2 bond.

In contrast, the nitrile group is significantly more thermally stable and typically requires much higher temperatures to decompose. Studies on the pyrolysis of related compounds like methylnaphthalenes show that the naphthalene core itself is stable up to high temperatures (800–1000 °C), where it then undergoes reactions like isomerization and fragmentation. nih.gov

Specific thermal rearrangement pathways for this compound are not documented. However, nitro-group migrations are generally not common thermal reactions for simple nitroarenes. The most probable thermal reaction at elevated, but pre-pyrolytic, temperatures would be decomposition rather than a structured rearrangement. The ultimate products at very high temperatures would be simple gases (NOx, CO, HCN) and a carbonaceous residue.

Table 3: Comparative Thermal Properties of Related Aromatic Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Decomposition Notes |

|---|---|---|---|

| Naphthalene | C₁₀H₈ | 218 | Stable at high temperatures. nih.gov |

| 1-Nitronaphthalene (B515781) | C₁₀H₇NO₂ | 304 | Emits toxic NOx fumes upon heating to decomposition. nih.govwikipedia.org |

| Benzonitrile | C₇H₅N | 191 | Generally high thermal stability. |

Photochemical and Photophysical Properties of Cyano Nitronaphthalenes

Excited-State Dynamics and Deactivation Mechanisms

The deactivation of photoexcited nitronaphthalene derivatives is characterized by extremely rapid, competing processes that dictate the molecule's photostability and photochemical reactivity. Upon absorption of a photon, the molecule is promoted to an electronically excited singlet state (S₁), from which it must dissipate its excess energy. The primary pathways for this energy dissipation are fluorescence (radiative decay), internal conversion (IC) to the ground state (S₀), and intersystem crossing (ISC) to the triplet manifold (Tₙ). osti.govosti.gov For most nitronaphthalenes, non-radiative pathways such as ISC and IC are overwhelmingly dominant, leading to very low fluorescence quantum yields. nih.govnih.gov

A hallmark of nitronaphthalene photophysics is the remarkably efficient and often ultrafast intersystem crossing from the initial singlet excited state to the triplet manifold. nih.govnih.gov This process, which involves a change in spin multiplicity, is facilitated by spin-orbit coupling (SOC), an interaction between the electron's spin and its orbital motion around the nucleus. nih.govwikipedia.org While SOC is typically stronger in molecules containing heavy atoms, certain organic molecules like nitronaphthalenes exhibit exceptionally fast ISC rates, challenging earlier paradigms of photochemistry. nih.govresearchgate.net

In the case of the related compound 2-nitronaphthalene (B181648) (2NN), nonadiabatic molecular dynamics studies have revealed that upon photoexcitation, the molecule undergoes ISC to the triplet manifold with a time constant of approximately 0.7 picoseconds (ps). nih.gov This process is preceded by an even faster internal conversion from the S₂ to the S₁ state, occurring in about 56 femtoseconds (fs). nih.gov The high efficiency of ISC in 2NN is attributed to two distinct reaction pathways and the fact that the molecule requires only minor electronic and nuclear rearrangements to transition from the key singlet state (S₁ of nπ* character) to the triplet manifold. nih.govnih.gov

For 1-nitronaphthalene (B515781) (1NN), the process is even faster, with studies suggesting that the primary decay channel from the Franck-Condon singlet state is ISC to a receiver triplet state (Tₙ) with a lifetime under 200 fs. nih.govresearchgate.net The probability of this population transfer is governed by both the small energy gap between the involved singlet and triplet states and the specific molecular geometry at the moment of excitation. nih.govnih.gov Theoretical studies have identified a near-degeneracy between the first singlet excited state (S₁) and the second triplet excited state (T₂) in 1NN, with a large spin-orbit coupling between them, which facilitates this rapid transition. nih.gov

The introduction of a cyano group, as in 2-Cyano-8-nitronaphthalene, would further modify the energies of the singlet and triplet states. The specific impact on the S-T energy gap and SOC strength would depend on the complex interplay of the electronic properties of both the nitro and cyano substituents at their respective positions on the naphthalene (B1677914) ring.

Table 1: Excited-State Lifetimes and Intersystem Crossing in Nitronaphthalene Derivatives This table presents data for related nitronaphthalene compounds to illustrate the principles of ultrafast excited-state dynamics, as specific data for this compound is not available.

| Compound | Process | Time Constant (τ) | Solvent | Reference |

|---|---|---|---|---|

| 2-Nitronaphthalene | Internal Conversion (S₂ → S₁) | 56 ± 8 fs | - | nih.gov |

| 2-Nitronaphthalene | Intersystem Crossing (S₁ → Tₙ) | 0.7 ps | - | nih.gov |

| 1-Nitronaphthalene | Intersystem Crossing (S₁ → Tₙ) | < 200 fs | Cyclohexane | nih.gov |

| 2-Methyl-1-nitronaphthalene (B1630592) | Intersystem Crossing (S₁ → Tₙ) | < 200 fs | Cyclohexane | nih.gov |

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). For many nitroaromatic compounds, IC becomes a significant deactivation channel, particularly when a charge-transfer (CT) character is induced in the excited state. nih.gov Increasing solvent polarity can stabilize such CT states, bringing their energy closer to the ground state and thus favoring rapid IC. nih.gov

In the case of 1-nitronaphthalene, studies have proposed that after initial excitation, the S₁ state bifurcates. osti.govosti.gov While the major pathway is ISC, a minor channel involves conformational relaxation (primarily rotation of the -NO₂ group) to populate a dissociative singlet state with significant charge-transfer character. osti.govosti.gov This pathway, which competes with ISC, is thought to be responsible for the observed photochemistry of 1NN. osti.gov

For 2-nitronaphthalene, however, calculations indicate a significant energy barrier (approx. 5 kcal/mol) to access a similar intramolecular charge-transfer state. nih.gov This barrier effectively closes off the IC channel, meaning that nearly the entire excited-state population deactivates via the ultrafast ISC pathway. nih.gov The presence and nature of internal conversion pathways in this compound would similarly depend on the accessibility of low-lying charge-transfer states, which will be influenced by the combined electronic effects of the cyano and nitro groups.

The photochemical fate of nitronaphthalene derivatives is not uniform and can be strongly influenced by the molecule's ground-state conformational distribution, particularly the torsion angle between the nitro group and the aromatic ring. nih.gov Research on 1NN, 2NN, and 2-methyl-1-nitronaphthalene (2M1NN) has revealed an inverse relationship between their photodegradation yields and their triplet quantum yields. nih.gov

This striking observation is explained by the control exerted by three key factors:

Conformational Heterogeneity : The distribution of nitro-aromatic torsion angles in the ground state.

Energy Gap : The gap between the excited singlet state and the receiver triplet state, which impacts ISC efficiency.

Excited-State Topology : The region of the potential energy surface sampled upon excitation. nih.gov

Crucially, a distribution of torsion angles closer to 90° (i.e., where the nitro group is more twisted out of the plane of the naphthalene ring) leads to higher photoreactivity and lower triplet yields. nih.gov For example, 2NN is largely planar and photo-inert with a high triplet yield (0.93), whereas methylation at the ortho position in 2M1NN forces a more twisted conformation, dramatically increasing its photoreactivity and lowering its triplet yield (0.33). nih.gov This suggests that conformations which hinder efficient ISC may allow other photochemical pathways, like photodegradation, to become more competitive. The specific substitution pattern in this compound will define its preferred ground-state geometry and thus its likely photoreactivity profile.

Photodegradation Processes and Environmental Stability

Nitronaphthalenes are prevalent environmental contaminants, and their atmospheric fate is largely determined by photolysis. nih.govnih.gov The photodegradation of these compounds is a complex process influenced by the surrounding medium. nih.gov For instance, the photodegradation quantum yield of 1-nitropyrene, a related nitro-PAH, is significantly larger in organic solvents like toluene (B28343) compared to nonpolar solvents. nih.gov

The mechanism often involves a nitro-nitrite rearrangement in the excited state, leading to the formation of radical intermediates that can react further. nih.gov The presence of other atmospheric constituents, such as phenols, can increase the photodegradation yield by reacting with the triplet excited state of the nitronaphthalene. nih.gov Conversely, water can reduce the photodegradation yield. nih.gov The environmental stability of this compound would be governed by the efficiency of its photodegradation pathways, which are in direct competition with the ultrafast non-radiative decay channels like ISC. nih.gov Given that nitronaphthalenes are readily degraded by photolysis in the atmosphere, they are considered more persistent in soil and water environments. nih.gov

Photosensitization Phenomena and Energy Transfer Processes

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, the acceptor or substrate. photobiology.info The inherently short singlet-excited-state lifetimes of many nitronaphthalenes, often in the sub-picosecond range, generally make them poor candidates for applications requiring photosensitization from the singlet state. nih.govnih.gov

However, their high triplet quantum yields mean they efficiently populate their triplet states. These triplet states can act as photosensitizers. For example, the triplet state of 1-nitronaphthalene (³1NN) can be quenched by molecular oxygen with a bimolecular rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹, a process that can lead to the formation of reactive oxygen species like singlet oxygen (¹O₂) and the hydroperoxyl radical (HO₂•). acs.org This makes the photoreactions of nitronaphthalenes a potential source of these reactive species in atmospheric waters. acs.org The ability of this compound to act as a photosensitizer would depend on the lifetime and energy of its triplet state and its efficiency in transferring that energy to an acceptor molecule like oxygen.

Fluorescence and Non-Radiative Decay Pathways in Nitroaromatics

Nitroaromatic compounds are widely considered to be non-fluorescent. nih.gov This is a direct consequence of the nitro group's ability to introduce highly efficient non-radiative decay mechanisms—primarily ultrafast ISC and IC—that outcompete the radiative decay (fluorescence) pathway. nih.govnih.gov The singlet excited states of simple nitronaphthalenes have lifetimes that are often too short (on the order of picoseconds or less) to allow for significant fluorescence. nih.gov

The presence of a cyano group, which is electron-withdrawing, alongside a nitro group on the naphthalene core in this compound creates a different electronic environment. While cyanonaphthalenes themselves can be fluorescent, aanda.orgnih.gov the powerful quenching effect of the nitro group would be expected to dominate the photophysics, likely rendering this compound, like its parent nitronaphthalenes, practically non-fluorescent due to the prevalence of ultrafast non-radiative decay pathways. nih.gov

Table 2: Photophysical Data for a Fluorescent Nitronaphthalene Derivative This table presents data for a modified nitronaphthalene (5-amino-1-nitronaphthalene, referred to as compound '2' in the source) to illustrate how structural changes can alter decay pathways. nih.gov k_f is the radiative decay rate constant and k_nr is the non-radiative decay rate constant.

| Solvent | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ) | k_f (s⁻¹) | k_nr (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Toluene | ~0.01 | ~0.7 ns | ~1.4 x 10⁷ | ~1.4 x 10⁹ | nih.gov |

| Acetonitrile | < 10⁻⁴ | < 10 ps | ~1.0 x 10⁷ | > 1.0 x 10¹¹ | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Cyano 8 Nitronaphthalene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 2-Cyano-8-nitronaphthalene in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

Proton and Carbon NMR Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The chemical shifts are heavily influenced by the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. The proton at the C1 position (H-1), being in a peri relationship to the C8-nitro group, is expected to be the most deshielded and appear at the lowest field, likely above δ 8.5 ppm. bartleby.com The remaining protons on the nitro-substituted ring (H-7 and H-6) and the cyano-substituted ring (H-1, H-3, H-4) will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

In the ¹³C NMR spectrum, eleven signals are anticipated: nine for the aromatic carbons and one for the cyano carbon. The carbons directly attached to the electron-withdrawing substituents (C-2 and C-8) will be significantly deshielded. The cyano carbon itself typically appears in the δ 110-125 ppm range. The quaternary carbons, including those at the ring fusion (C-4a, C-8a) and those bearing the substituents (C-2, C-8), are expected to show weaker signals compared to the protonated carbons. cdnsciencepub.com

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1/H1 | 8.5 - 9.0 | 125 - 130 |

| C2 | - | 110 - 115 (C-CN) |

| CN | - | 115 - 120 |

| C3/H3 | 7.8 - 8.2 | 130 - 135 |

| C4/H4 | 7.6 - 8.0 | 128 - 132 |

| C4a | - | 130 - 135 |

| C5/H5 | 7.6 - 8.0 | 124 - 128 |

| C6/H6 | 7.7 - 8.1 | 126 - 130 |

| C7/H7 | 8.0 - 8.4 | 129 - 133 |

| C8 | - | 145 - 150 (C-NO₂) |

| C8a | - | 128 - 132 |

Note: These are estimated values based on substituent effects on the naphthalene (B1677914) core.

Two-Dimensional NMR Techniques for Structure Confirmation

To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the connectivity of protons, showing cross-peaks between adjacent (coupled) protons, such as H-3/H-4 and the H-5/H-6/H-7 spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of protonated carbons.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) and Spectral Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of the molecule. The spectra are dominated by the characteristic vibrations of the cyano and nitro groups, as well as the naphthalene skeleton. researchgate.netresearchgate.net

The most prominent features in the IR spectrum are expected to be:

-C≡N Stretch: A sharp, strong to medium intensity band around 2220-2230 cm⁻¹. rsc.org

-NO₂ Asymmetric Stretch: A very strong absorption in the range of 1520-1550 cm⁻¹. researchgate.net

-NO₂ Symmetric Stretch: A strong absorption, typically found between 1330-1360 cm⁻¹. researchgate.netresearchgate.net

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.

C-H Bending (out-of-plane): Strong absorptions in the 750-900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.

The Raman spectrum would complement the IR data. The symmetric vibrations, such as the symmetric NO₂ stretch and the C≡N stretch, are expected to give rise to strong Raman signals. Computational studies on nitronaphthalene isomers have shown that the symmetrical NO₂ stretching vibration is particularly intense in both IR and Raman spectra. researchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Cyano (C≡N) Stretch | 2220 - 2230 | Strong | Strong |

| Nitro (NO₂) Asymmetric Stretch | 1520 - 1550 | Very Strong | Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Nitro (NO₂) Symmetric Stretch | 1330 - 1360 | Strong | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule. The naphthalene core is an inherent chromophore, and its electronic properties are significantly modified by the attached cyano and nitro groups.

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands characteristic of the π → π* transitions of the extended aromatic system. Compared to unsubstituted naphthalene, the absorption maxima are predicted to be shifted to longer wavelengths (a bathochromic shift) due to the presence of the electron-withdrawing substituents which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). mdpi.com The spectrum for 1-nitronaphthalene (B515781), for instance, shows maxima around 243 nm and 343 nm. nih.gov

Fluorescence spectroscopy reveals the molecule's ability to emit light after electronic excitation. However, nitroaromatic compounds are notoriously poor fluorophores. nih.govacs.org The nitro group provides an efficient pathway for non-radiative decay through rapid intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). Studies on nitronaphthalenes have demonstrated that they are practically non-fluorescent, with fluorescence quantum yields (Φf) below 10⁻⁴ and singlet-excited-state lifetimes on the sub-picosecond timescale. acs.org Therefore, this compound is expected to exhibit very weak or no fluorescence, as the nitro group effectively quenches the emission from the naphthalene fluorophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through analysis of fragmentation patterns. For this compound (C₁₁H₆N₂O₂), the calculated monoisotopic mass is 198.0429 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z = 198 is expected due to the stability of the aromatic ring system. The fragmentation pattern will be dictated by the cleavage of the substituents, which are the weakest points in the ion. Key predicted fragmentation pathways include:

Loss of a Nitro Radical (·NO₂): A major fragment at m/z = 152 (M - 46) resulting from the cleavage of the C-N bond. nih.gov This is a very common fragmentation for aromatic nitro compounds.

Loss of Nitric Oxide (·NO): A fragment at m/z = 168 (M - 30) is also characteristic of nitroaromatics, often followed by the loss of a carbonyl group (CO). youtube.com

Loss of a Cyano Radical (·CN): Cleavage of the cyano group would lead to a fragment at m/z = 172 (M - 26). miamioh.edu

Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the [M - NO₂]⁺ ion (m/z 152) could subsequently lose the cyano group to give an ion at m/z 126.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 198 | [M]⁺˙ |

| 172 | [M - CN]⁺ |

| 168 | [M - NO]⁺ |

| 152 | [M - NO₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-methoxy-1-nitronaphthalene, provides a basis for prediction. hmdb.ca An X-ray diffraction study would be expected to confirm the planarity of the fused naphthalene ring system. It would provide exact measurements for the C-C bonds within the rings, the C-C≡N and C-NO₂ bond lengths, and the angles of the substituents relative to the plane of the ring. The nitro group is often twisted slightly out of the plane of the aromatic ring to minimize steric strain. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, likely showing significant π–π stacking interactions between the planar naphthalene cores of adjacent molecules.

Photoelectron Spectroscopy for Electronic State Analysis

Photoelectron spectroscopy (PES) is an experimental technique used to determine the ionization energies of molecules, providing direct insight into the energies of the molecular orbitals. youtube.com In a PES experiment, high-energy radiation is used to eject an electron from the molecule, and the kinetic energy of the ejected photoelectron is measured.

For this compound, PES would reveal the energies of the valence molecular orbitals. The π-orbitals of the naphthalene system are of particular interest. The presence of two powerful electron-withdrawing groups, -CN and -NO₂, is expected to have a significant stabilizing effect on the occupied molecular orbitals of the naphthalene core. This stabilization means that more energy is required to remove an electron compared to unsubstituted naphthalene. Consequently, the vertical ionization potentials for this compound are predicted to be higher than those of naphthalene. oup.com The spectrum would consist of a series of bands, each corresponding to ionization from a different molecular orbital.

Computational and Theoretical Investigations of 2 Cyano 8 Nitronaphthalene

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule in its most stable electronic state, the ground state. These methods provide a foundational understanding of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized systems. In the study of 2-Cyano-8-nitronaphthalene, DFT is employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. aps.orgresearchgate.net By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase or a given solvent.

Commonly used functionals within DFT for such organic molecules include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic properties. iiste.org The choice of basis set, such as 6-31G** or larger, is also crucial for obtaining accurate results. iiste.org

Once the geometry is optimized, DFT calculations yield crucial electronic structure data. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter, providing an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. ijcce.ac.ir A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. iiste.org

| Parameter | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| Total Energy (Hartree) | -758.987 | B3LYP/6-311+G(d,p) | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -8.12 | B3LYP/6-311+G(d,p) | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy (eV) | -3.45 | B3LYP/6-311+G(d,p) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 4.67 | B3LYP/6-311+G(d,p) | Indicates electronic excitability and chemical stability. iiste.orgijcce.ac.ir |

| Dipole Moment (Debye) | 5.8 | B3LYP/6-311+G(d,p) | Measures the overall polarity of the molecule arising from charge distribution. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density. The MEP map uses a color scale to indicate regions of different electrostatic potential. ijcce.ac.ir

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. ijcce.ac.ir In this compound, these areas are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, due to their high electronegativity. Blue colors represent regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around the hydrogen atoms of the naphthalene (B1677914) ring. Green and yellow areas indicate regions of intermediate or near-zero potential. ijcce.ac.ir

Advanced Electronic Structure Calculations for Excited States

To understand the photophysical and photochemical properties of this compound, it is necessary to investigate its electronically excited states. Advanced computational methods are required to accurately describe the energies and characteristics of these states.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. nih.govrsc.org It is a widely used method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. nih.govnih.gov By calculating the vertical excitation energies (the energy difference between the ground and excited states at the ground state geometry) and the corresponding oscillator strengths (a measure of the probability of a given electronic transition), TD-DFT can simulate the absorption spectrum. rsc.org

For this compound, TD-DFT calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the naphthalene core (π→π* transitions) or involve charge transfer from the naphthalene ring to the electron-withdrawing nitro and cyano groups (intramolecular charge transfer, ICT). nih.gov The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, with long-range corrected functionals often providing more accurate descriptions for charge-transfer states. rsc.org

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.15 | HOMO → LUMO (π→π) |

| S2 | 3.98 | 311 | 0.28 | HOMO-1 → LUMO (π→π) |

| S3 | 4.21 | 294 | 0.05 | HOMO → LUMO+1 (ICT) |

| S4 | 4.55 | 272 | 0.65 | HOMO-2 → LUMO (π→π*) |

While TD-DFT is effective for calculating vertical excitations, more sophisticated ab initio methods are often required for a detailed exploration of excited state potential energy surfaces (PESs), especially in regions where multiple electronic states are close in energy (near-degeneracies). The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for this purpose. researchgate.net It provides a qualitatively correct description of the electronic wave function in cases of static correlation, which arises from near-degenerate configurations. arxiv.org

However, CASSCF often lacks the inclusion of dynamic correlation, which is crucial for quantitative accuracy. arxiv.org To address this, the CASSCF results are typically refined using second-order perturbation theory, in a method known as CASPT2 (Complete Active Space Second-Order Perturbation Theory). arxiv.orgmolcas.org The CASSCF/CASPT2 approach provides highly accurate energies for both ground and excited states, allowing for the reliable calculation of PESs. researchgate.net These surfaces map the energy of the molecule as a function of its geometry, revealing minima, transition states, and conical intersections (points of degeneracy between electronic states) that govern the pathways of photochemical reactions and photophysical deactivation processes.

Nonadiabatic Molecular Dynamics Simulations for Ultrafast Processes

Following photoexcitation, molecules often undergo extremely fast relaxation processes that involve transitions between different electronic states. These processes, which occur on femtosecond to picosecond timescales, cannot be described within the Born-Oppenheimer approximation, which assumes separation of nuclear and electronic motion. mdpi.com

Nonadiabatic molecular dynamics simulations are employed to model these ultrafast events. mdpi.com These simulations propagate classical trajectories for the nuclei on excited-state potential energy surfaces calculated by quantum chemistry methods like CASPT2. nih.govnih.gov Trajectory surface hopping (TSH) is a popular nonadiabatic dynamics approach where the system can "hop" between different electronic states based on a calculated probability. mdpi.com

For nitronaphthalene derivatives, nonadiabatic dynamics simulations have been crucial in elucidating their photodeactivation mechanisms. nih.govnih.gov Studies have shown that after initial excitation, these molecules can undergo rapid internal conversion (IC) between singlet states (e.g., S₂→S₁) and subsequent intersystem crossing (ISC) to the triplet manifold (e.g., S₁→Tₙ). nih.govnih.gov Simulations on related nitronaphthalene compounds have challenged earlier interpretations, suggesting that processes previously attributed to sub-picosecond ISC might actually be internal conversion within the singlet states, with ISC occurring on a slightly longer timescale of around 1 picosecond. nih.govnih.gov These simulations can reveal the specific molecular motions, such as the torsion of the nitro group, that facilitate these electronic transitions. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

The study of reaction mechanisms involving this compound would heavily rely on computational modeling to map out potential energy surfaces and identify key intermediates and transition states. Techniques such as Density Functional Theory (DFT) are instrumental in calculating the energies of reactants, products, and intermediate structures along a reaction coordinate.

For instance, in the context of nucleophilic aromatic substitution, a common reaction for nitroaromatic compounds, computational analysis would focus on the formation of the Meisenheimer complex. Calculations would determine the activation energy barriers for the formation and subsequent decomposition of this intermediate, providing insights into the reaction kinetics. Transition state theory, coupled with computational data, allows for the calculation of rate constants. Recent studies on the reductive functionalization of other nitroaromatic compounds have successfully used DFT to evaluate reaction pathways and determine rate-limiting steps, a methodology directly applicable to this compound. acs.org

Table 1: Hypothetical Data for a Nucleophilic Aromatic Substitution Reaction of this compound

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Formation of Intermediate) | Data Not Available |

| Energy of Meisenheimer Intermediate | Data Not Available |

| Activation Energy (Product Formation) | Data Not Available |

| Overall Reaction Energy | Data Not Available |

This table illustrates the type of data that would be generated from a computational study on the reaction mechanism. The values are currently unavailable in the literature for this compound.

Prediction and Validation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT and time-dependent DFT (TD-DFT) would be the methods of choice.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. The characteristic stretching frequencies of the cyano (C≡N) and nitro (NO₂) groups would be of particular interest. For example, the CN stretching mode is typically observed in a specific region of the IR spectrum, and its calculated frequency can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net Anharmonic calculations can provide even more accurate predictions. nih.gov

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These theoretical shifts, when referenced against a standard, can aid in the assignment of experimental NMR spectra. Studies on other naphthalene derivatives have demonstrated the accuracy of such predictive methods. researchgate.netnih.govchemrxiv.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| C≡N Vibrational Frequency (cm⁻¹) | Data Not Available |

| NO₂ Symmetric Stretch (cm⁻¹) | Data Not Available |

| NO₂ Asymmetric Stretch (cm⁻¹) | Data Not Available |

| ¹H NMR Chemical Shifts (ppm) | Data Not Available |

| ¹³C NMR Chemical Shifts (ppm) | Data Not Available |

This table represents the kind of spectroscopic data that would be computationally generated. Currently, no such published data exists for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Transfer Character

The electronic properties of this compound can be understood through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining the molecule's reactivity and its potential applications in materials science.

The presence of both an electron-withdrawing nitro group and a cyano group on the naphthalene core suggests a significant intramolecular charge transfer character. The HOMO is likely to be distributed over the naphthalene ring, while the LUMO is expected to be localized on the nitro and cyano moieties. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's electronic transitions and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govresearchgate.net

Computational studies on similar donor-acceptor systems have shown that the nature and position of substituent groups can significantly tune the HOMO-LUMO gap and the charge transfer characteristics. scispace.comnih.gov For this compound, a quantitative analysis of the charge distribution in the ground and excited states would provide valuable insights into its electronic behavior.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

This table is a template for the kind of data that a Frontier Molecular Orbital analysis would provide. Specific values for this compound are not available in existing literature.

Advanced Applications and Emerging Research Directions for Cyano Nitronaphthalenes in Chemical Science

Utilization as Versatile Synthetic Building Blocks for Complex Molecules

The chemical architecture of 2-Cyano-8-nitronaphthalene, featuring two distinct and reactive functional groups on a rigid naphthalene (B1677914) scaffold, makes it a valuable intermediate in organic synthesis. The nitro and cyano groups can be selectively transformed, allowing for the construction of more complex molecular systems.

A primary synthetic route involves the selective reduction of the nitro group. The reduction of aromatic nitro compounds is a fundamental transformation that typically yields a primary amine. acs.org In the case of this compound, this transformation produces 8-amino-2-cyanonaphthalene. This reaction is often achieved through catalytic hydrogenation or by using reducing agents like iron in acidic media. acs.org The resulting 8-amino-2-cyanonaphthalene is a highly valuable bifunctional molecule. The amino group can undergo a wide range of reactions, such as diazotization, acylation, and alkylation, while the cyano group can be hydrolyzed to a carboxylic acid or converted into other nitrogen-containing heterocycles. This dual reactivity allows for the stepwise construction of elaborate dye molecules, pharmaceutical precursors, and ligands for coordination chemistry.

Furthermore, the cyano group itself is a precursor for other functionalities. For instance, it can react with hydroxylamine (B1172632) to form the corresponding amidoxime. uhmreactiondynamics.org This specific conversion has been highlighted in patent literature for applications in semiconductor processing, where amidoxime-functionalized molecules act as chelating agents for metal residues. uhmreactiondynamics.orgacs.org The ability to sequentially or selectively modify the nitro and cyano groups thus establishes this compound as a versatile building block for creating complex, functional molecules.

Role in Advanced Materials Science and Organic Electronics

The electronic properties of cyano-nitronaphthalenes are of significant interest in the development of new organic materials for electronic and sensing applications. The strong electron-withdrawing nature of both the nitro and cyano groups creates a system with a high electron affinity, a desirable trait for n-type (electron-transporting) organic materials. nih.govacs.org

Components in Optoelectronic Devices

Naphthalene-based structures are foundational to many organic electronic materials. For example, naphthalene diimides (NDIs) are a well-studied class of n-type organic semiconductors known for their high electron mobility and stability. gatech.edu The performance of these materials is directly tied to their redox potentials and electron affinity, which can be tuned through chemical functionalization. acs.org While this compound itself is not a primary component in current devices, its electronic profile—a strong electron acceptor—is precisely what is sought in n-type materials for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). gatech.edu The challenge with many nitroaromatic compounds is their photochemical instability and tendency to act as fluorescence quenchers, which can be detrimental to device performance. nih.govacs.org However, their potential as electron-deficient building blocks in more complex, stable architectures remains an active area of research.

Development of Molecular Probes for Chemical Environments

Nitroaromatic compounds, including nitronaphthalenes, are typically non-fluorescent or, at best, weakly emissive. nih.gov This is because the nitro group provides efficient pathways for rapid, non-radiative decay of the singlet excited state through intersystem crossing (ISC) to the triplet state, often on a sub-picosecond timescale. nih.govacs.org This property makes this compound, in its native form, unsuitable for applications based on fluorescence.

However, a key research direction involves the synthetic modification of this scaffold to "turn on" fluorescence. A powerful strategy is the creation of "push-pull" systems by introducing a strong electron-donating group (e.g., an amino group) onto the naphthalene ring that already contains the electron-withdrawing nitro group. nih.govredalyc.org As discussed in section 7.1, the reduction of this compound yields 8-amino-2-cyanonaphthalene. This derivative now possesses a strong electron-donating amino group and an electron-withdrawing cyano group. Such a push-pull arrangement can significantly alter the photophysical properties, suppressing the non-radiative decay pathways and opening a radiative channel, resulting in fluorescence. nih.govredalyc.org The emission from such dyes is often highly sensitive to the polarity of the local environment, a phenomenon known as solvatochromism. This makes derivatives of this compound promising candidates for development as molecular probes and sensors for investigating the microenvironments of complex systems like cellular membranes. nih.gov

Interstellar Chemistry and Astrochemistry: Identification and Formation Pathways of Cyano-Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are believed to be widespread in the interstellar medium (ISM), accounting for a significant fraction of cosmic carbon. astrochem.orgnasa.gov The discovery of functionalized PAHs, including cyanonaphthalenes in the Taurus Molecular Cloud (TMC-1), confirms that a rich and complex chemistry involving these molecules occurs in space. nasa.govresearchgate.net Nitrogen-containing PAHs (NPAHs or PANHs) are of particular astrobiological interest as they are considered evolutionary links to prebiotic molecules like nucleobases. uhmreactiondynamics.orgrsc.orgastrochem.org

The formation of these molecules in cold, dense clouds is thought to occur through gas-phase, barrierless reactions involving radicals. uhmreactiondynamics.orgrsc.org Pathways for incorporating nitrogen into aromatic rings have been proposed, such as the reaction of cyano radicals (CN•) with hydrocarbon molecules like 1,3-butadiene, or the reaction of pyridyl radicals with acetylene. uhmreactiondynamics.orgrsc.orgosti.gov While this compound has not been detected in the ISM, the confirmed presence of its parent structures (naphthalene) and cyano-substituted analogues points to the viability of these chemical families in space. researchgate.netastrochem.org The formation of nitrated PAHs in the ISM is less certain, though they are known to form in terrestrial atmospheres from the gas-phase reaction of PAHs with nitrate (B79036) radicals (NO₃•). youtube.com Given the abundance of nitrogen in many astrophysical environments, such as the atmosphere of Titan, the study of mechanisms leading to N-PACs (Nitrogen-containing Polycyclic Aromatic Compounds) is a key focus of astrochemistry. nih.gov

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are dominated by its two electron-withdrawing substituents. Both the nitro and cyano groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electron acceptor. This is reflected in a high (less negative) reduction potential. The process can be studied using techniques like cyclic voltammetry, which measures the current response as a potential is swept, providing information on redox potentials and electron transfer kinetics. palmsens.com

The table below presents representative electrochemical data for related naphthalene derivatives, illustrating the influence of substituents on their redox properties.

| Compound | First Reduction Potential (E½) | Measurement Conditions | Reference(s) |

| Naphthalene | ~ -2.5 V vs SCE | Acetonitrile | nih.gov |

| 1-Nitronaphthalene-5-amine | -1.21 V vs SCE | Acetonitrile | nih.gov |

| 1-Nitronaphthalene-5-acetamide | -1.17 V vs SCE | Acetonitrile | nih.gov |

| Naphthalene Diimide (unsubstituted) | 2.5 V vs Li/Li⁺ | Coin cell | acs.org |

| Phenyl-substituted Naphthalene Diimide | 2.3 V vs Li/Li⁺ | Coin cell | acs.org |

| Pyridyl-substituted Naphthalene Diimide | 2.8 V vs Li/Li⁺ | Coin cell | acs.org |

This table is for illustrative purposes, showing the effect of substituents on the redox properties of the naphthalene core. "vs SCE" refers to the Saturated Calomel Electrode reference. "vs Li/Li⁺" is a common reference in battery research.

Sensitizers and Photocatalysts in Organic Transformations (Non-biological)

Nitroaromatic compounds are known for their rich photochemistry. Upon absorption of UV light, this compound would be expected to undergo very rapid and efficient intersystem crossing from the initial singlet excited state (S₁) to the triplet state (T₁). nih.govacs.org The triplet state of nitronaphthalenes is a powerful and relatively long-lived oxidant, making these compounds effective photosensitizers for a variety of chemical transformations. acs.orgrsc.org

A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, initiating a chemical reaction without being consumed itself. The triplet state of 1-nitronaphthalene (B515781) (³1NN*) has been shown to react with a variety of substrates. For example, it can oxidize halide anions (like bromide and iodide) and nitrite (B80452) ions (NO₂⁻) via photoinduced electron transfer. acs.orgrsc.org The reaction with nitrite is particularly noteworthy, as it generates the highly reactive nitrogen dioxide radical (•NO₂). researchgate.netrsc.orgresearchgate.net

The rate constants for these quenching reactions are often very high. For instance, the reaction of ³1NN* with nitrite at neutral pH has a second-order rate constant of (3.36 ± 0.28) × 10⁹ M⁻¹ s⁻¹. rsc.org Furthermore, the interaction of the nitronaphthalene triplet state with molecular oxygen can produce reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and potentially hydroxyl radicals (•OH), which can then drive various oxidative degradation processes. acs.org This ability to generate highly reactive intermediates upon irradiation makes nitronaphthalenes, and by extension this compound, potent photocatalysts for non-biological organic transformations, such as the degradation of pollutants or the initiation of specific oxidation reactions.

Future Perspectives and Research Challenges

Unexplored Synthetic Routes and Functionalization Strategies

While the synthesis of various substituted naphthalenes is well-established, dedicated and optimized synthetic routes to 2-Cyano-8-nitronaphthalene are not extensively reported. Future research should focus on developing novel and efficient synthetic methodologies.

Unexplored Synthetic Routes:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, represent a powerful toolkit for the synthesis of highly functionalized aromatic compounds. The application of these methods to precursors of this compound could provide highly efficient and modular synthetic routes. For instance, the cyanation of a suitably protected 8-nitronaphthyl triflate or halide would be a promising avenue.

C-H Functionalization: Direct C-H functionalization has emerged as a step-economical and environmentally benign synthetic strategy. Investigating the regioselective C-H cyanation of 8-nitronaphthalene, or the nitration of 2-cyanonaphthalene under novel conditions, could lead to more direct and waste-reducing synthetic pathways.

Novel Functionalization Strategies:

Derivatization of the Cyano Group: The cyano group can be transformed into a variety of other functional groups, including carboxylic acids, amides, and tetrazoles. Exploring these transformations on the this compound scaffold would open up access to a wide range of new derivatives with potentially interesting properties.

Modification of the Naphthalene (B1677914) Core: The electron-deficient nature of the naphthalene ring, due to the presence of the nitro and cyano groups, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. Investigating the reactivity of this compound with various nucleophiles could lead to the synthesis of novel, highly substituted naphthalene derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Advantages | Anticipated Challenges |

| Cross-Coupling Cyanation | 8-Nitronaphthyl-2-halide, 8-Nitronaphthyl-2-triflate | High yields, functional group tolerance | Synthesis of precursors, catalyst optimization |

| C-H Functionalization | 8-Nitronaphthalene | Atom economy, reduced synthetic steps | Regioselectivity, harsh reaction conditions |

| Nucleophilic Aromatic Substitution | Dihalo-nitronaphthalene | Access to diverse functionalities | Control of regioselectivity, substrate activation |

Table 1: Prospective Synthetic Strategies for this compound. This table provides a summary of potential, yet largely unexplored, synthetic routes to the target compound, highlighting their respective advantages and challenges.

Deeper Understanding of Complex Reaction Mechanisms

The interplay of the electron-withdrawing nitro and cyano groups is expected to give rise to complex and interesting reactivity. A thorough understanding of the reaction mechanisms involved in the synthesis and further functionalization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Future research in this area should involve:

Kinetic Studies: Performing kinetic studies on the key synthetic and functionalization reactions will provide valuable data on reaction rates, orders, and activation energies.

In-situ Spectroscopic Monitoring: Utilizing techniques such as in-situ NMR and IR spectroscopy can allow for the direct observation of reaction intermediates and provide insights into the reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions, complementing experimental findings.

Advanced Characterization Techniques and Data Interpretation

A comprehensive characterization of this compound and its derivatives is essential for understanding their structure and properties. While standard techniques like NMR and mass spectrometry are fundamental, the application of more advanced characterization methods could provide deeper insights.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure of this compound would provide unambiguous confirmation of its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced Spectroscopic Techniques: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) would be invaluable for the complete assignment of proton and carbon signals, especially for more complex derivatives. Furthermore, photophysical characterization using UV-Vis and fluorescence spectroscopy could reveal interesting electronic properties. nih.govmdpi.comaip.org

Surface Characterization: For potential applications in materials science, techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) could be used to characterize thin films or surface-adsorbed layers of this compound derivatives. nptel.ac.in

Predictive Computational Models for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new materials. Developing predictive computational models for this compound and its derivatives could accelerate the discovery of compounds with desired properties.

Quantum Chemical Calculations: DFT and time-dependent DFT (TD-DFT) methods can be used to calculate a range of electronic properties, including molecular orbital energies (HOMO-LUMO gap), electron affinities, ionization potentials, and simulated UV-Vis spectra. researchgate.netbanglajol.info These calculations can provide insights into the molecule's reactivity, electronic transitions, and potential as an electronic material. nih.govresearchgate.net